3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran
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Overview
Description
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylboronic acid and 4,6-dimethoxy-2-iodophenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-fluorophenylboronic acid with 4,6-dimethoxy-2-iodophenol.
Cyclization: The resulting intermediate undergoes cyclization to form the benzofuran ring. This step may involve heating the reaction mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(4-Fluorophenyl)-4,6-dimethoxybenzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a benzofuran core substituted with a 4-fluorophenyl group and two methoxy groups at the 4 and 6 positions. The synthesis typically involves a one-pot reaction of substituted anilines with benzofuran derivatives under specific conditions, often yielding high purity and yield rates .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, fluoroaryl-2,2′-bichalcophene derivatives have shown effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 16 µM . This suggests that the introduction of fluorine atoms enhances the antibacterial efficacy.
Table 1: Antibacterial Activity of Fluoroaryl Compounds
Compound | MIC (µM) | MBC (µM) |
---|---|---|
MA-1156 | 16 | 16 |
MA-1115 | 32 | 32 |
MA-1116 | 64 | 128 |
MA-1113 | 128 | Not Detected |
MA-1114 | 128 | 128 |
The presence of the fluorine atom in the phenyl ring has been linked to increased activity due to its electronic effects, which may enhance binding affinity to bacterial targets .
The mechanisms through which these compounds exert their antibacterial effects include disruption of bacterial cell membranes and interference with protein synthesis. Scanning electron microscopy (SEM) studies have shown that treated S. aureus cells exhibit morphological changes indicative of cell damage and reduced viability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. The introduction of electron-withdrawing groups like fluorine has been shown to improve antibacterial properties significantly. For example, modifications in the benzofuran scaffold can lead to variations in potency against different strains of bacteria .
Figure 1: Proposed SAR for Benzofuran Derivatives
SAR Diagram (Note: Placeholder for actual image)
Case Studies
Several studies have explored the biological potential of benzofuran derivatives:
- Study on Antimicrobial Activity : A study demonstrated that introducing fluorine into the benzofuran structure significantly increased antimicrobial activity against S. aureus. The compound MA-1156 was particularly effective, highlighting the importance of functional group positioning in enhancing biological activity .
- Molecular Docking Studies : Molecular docking analyses have revealed that benzofuran derivatives exhibit strong binding affinities to various biological targets, suggesting potential therapeutic applications in treating infections caused by resistant bacterial strains .
Properties
CAS No. |
922140-76-9 |
---|---|
Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4,6-dimethoxy-1-benzofuran |
InChI |
InChI=1S/C16H13FO3/c1-18-12-7-14(19-2)16-13(9-20-15(16)8-12)10-3-5-11(17)6-4-10/h3-9H,1-2H3 |
InChI Key |
WFARVQNDVQJHTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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